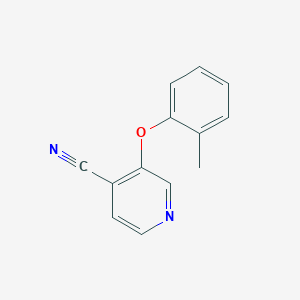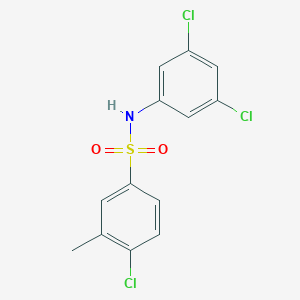
3-(2-methylphenoxy)pyridine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methylphenoxy)pyridine-4-carbonitrile (3-MPCN) is a heterocyclic aromatic compound that is of interest for its potential applications in scientific research. 3-MPCN is a derivative of pyridine, which is a heterocyclic aromatic compound with a five-membered ring structure. It is a colorless, odorless, and relatively stable compound, and can be synthesized in the laboratory through a variety of methods. 3-MPCN has been studied for its potential applications in a variety of scientific research areas, including biochemistry and physiology.
科学的研究の応用
3-(2-methylphenoxy)pyridine-4-carbonitrile has been studied for its potential applications in a variety of scientific research areas. It has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. 3-(2-methylphenoxy)pyridine-4-carbonitrile has also been studied for its potential applications in cancer research, as it has been shown to induce apoptosis in certain types of cancer cells. Additionally, 3-(2-methylphenoxy)pyridine-4-carbonitrile has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
作用機序
The exact mechanism of action of 3-(2-methylphenoxy)pyridine-4-carbonitrile is not yet fully understood. However, it is believed to work by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Inhibition of COX-2 can lead to decreased inflammation and pain, as well as decreased production of certain inflammatory mediators. Additionally, 3-(2-methylphenoxy)pyridine-4-carbonitrile has been shown to induce apoptosis in certain types of cancer cells, which may be due to its ability to inhibit the activity of certain proteins involved in cell proliferation.
Biochemical and Physiological Effects
3-(2-methylphenoxy)pyridine-4-carbonitrile has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Inhibition of COX-2 can lead to decreased inflammation and pain, as well as decreased production of certain inflammatory mediators. Additionally, 3-(2-methylphenoxy)pyridine-4-carbonitrile has been shown to induce apoptosis in certain types of cancer cells, which may be due to its ability to inhibit the activity of certain proteins involved in cell proliferation.
実験室実験の利点と制限
The main advantage of using 3-(2-methylphenoxy)pyridine-4-carbonitrile in laboratory experiments is its relatively low cost and easy availability. Additionally, 3-(2-methylphenoxy)pyridine-4-carbonitrile is a relatively stable compound, which makes it suitable for use in a variety of experiments. However, 3-(2-methylphenoxy)pyridine-4-carbonitrile is not suitable for use in experiments involving humans or animals, due to its potential toxicity. Additionally, 3-(2-methylphenoxy)pyridine-4-carbonitrile is not suitable for use in experiments involving long-term exposure, as it can degrade over time.
将来の方向性
The potential applications of 3-(2-methylphenoxy)pyridine-4-carbonitrile are still being explored. Further research is needed to determine its potential efficacy in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand the mechanism of action of 3-(2-methylphenoxy)pyridine-4-carbonitrile and its potential toxicity. Additionally, further research is needed to explore the potential use of 3-(2-methylphenoxy)pyridine-4-carbonitrile in combination with other compounds, as well as its potential use in other scientific research areas, such as materials science and nanotechnology.
合成法
3-(2-methylphenoxy)pyridine-4-carbonitrile can be synthesized through a variety of methods, including the reaction of pyridine and 2-methylphenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an aqueous medium at a temperature of around 70°C. The reaction can also be carried out in the presence of a catalyst, such as palladium chloride, to increase the reaction rate. The yield of the reaction is typically around 80%.
特性
IUPAC Name |
3-(2-methylphenoxy)pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-10-4-2-3-5-12(10)16-13-9-15-7-6-11(13)8-14/h2-7,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUTWHLOCXGQDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=CN=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenoxy)pyridine-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(diethylamino)-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B6423938.png)
![3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one](/img/structure/B6423948.png)
![3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one](/img/structure/B6423956.png)
![3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine](/img/structure/B6423961.png)

![7-(3-fluorophenyl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B6423964.png)

![3-{5-[(2,5-dimethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B6423986.png)
![5-bromo-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B6423991.png)
![methyl 2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B6423997.png)
![N-(4-methoxyphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6424004.png)

![4,6-dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B6424028.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one](/img/structure/B6424037.png)